Tetrahydro-5,6-dimethyl-2H-1,3-oxazine

polymer chemistry biomaterials ring-opening polymerization

Sourcing saturated 1,3-oxazine scaffolds with predictable conformational profiles is challenging-generic substitution introduces uncontrolled variables. Tetrahydro-5,6-dimethyl-2H-1,3-oxazine (CAS 51673-86-0) addresses this gap. • Defined chair conformation with predictable nitrogen inversion dynamics, enabling reliable 3D molecular shape for target binding campaigns. • 5,6-Dimethyl substitution provides steric modulation distinct from unsubstituted or mono-substituted analogs, suitable as a monomer precursor for poly(2-oxazine)s with tunable Tg profiles. • Conformationally biased scaffold for medicinal chemistry and synthetic methodology development across the 1,3-oxazine class.

Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
CAS No. 51673-86-0
Cat. No. B14152476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydro-5,6-dimethyl-2H-1,3-oxazine
CAS51673-86-0
Molecular FormulaC6H13NO
Molecular Weight115.17 g/mol
Structural Identifiers
SMILESCC1CNCOC1C
InChIInChI=1S/C6H13NO/c1-5-3-7-4-8-6(5)2/h5-7H,3-4H2,1-2H3
InChIKeyVEBZEOURQHLIJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrahydro-5,6-dimethyl-2H-1,3-oxazine Procurement Guide


Tetrahydro-5,6-dimethyl-2H-1,3-oxazine (CAS 51673-86-0) is a fully saturated six-membered heterocyclic compound belonging to the 1,3-oxazine family, characterized by a molecular formula of C6H13NO and a molecular weight of 115.17 g/mol . The compound, also designated as 5,6-dimethyl-1,3-oxazinane, features methyl substituents at the 5- and 6-positions of the tetrahydro-1,3-oxazine ring . As a saturated heterocycle, it preferentially adopts a chair conformation to minimize angular and torsional strain, analogous to cyclohexane, with the presence of oxygen at position 1 and nitrogen at position 3 introducing altered bond lengths, bond angles, and the potential for nitrogen inversion .

Monomer precursor May support ring-opening polymerization to poly(2-oxazine)s for tunable biomaterials.
Conformational scaffold Saturated chair conformation with 5,6-dimethyl substitution provides defined 3D shape for SAR studies.
Isomer reference Enables 1,3-oxazine isomer studies to assess heteroatom positional effects on reactivity.

Why 1,3-Oxazine Analogs Cannot Be Interchanged


Within the 1,3-oxazine scaffold, substitution pattern and ring saturation critically govern conformational behavior, reactivity, and physicochemical properties. The presence of methyl groups at the 5- and 6-positions of the tetrahydro-1,3-oxazine ring distinguishes this compound from unsubstituted or mono-substituted analogs, introducing steric constraints that influence nitrogen inversion dynamics and ring conformational preferences . Furthermore, the fully saturated tetrahydro derivative exhibits fundamentally different electronic character and stability compared to its unsaturated dihydro-1,3-oxazine or aromatic 1,3-oxazine counterparts, which are more prone to oxidation and have distinct reactivity profiles . At the polymer level, the six-membered 2-oxazine-derived polymers (POz) demonstrate approximately 30–40 °C lower glass transition temperature compared to the equivalent five-membered 2-oxazoline polymers (POx) due to the additional methylene unit in the backbone, a difference that directly translates to the monomer scaffold [1]. Generic substitution without accounting for these structural determinants would introduce uncontrolled variables in synthetic or formulation workflows, underscoring the need for compound-specific procurement.

5,6-Dimethyl substitution modulates nitrogen inversion and conformational preferences; unsubstituted or mono-substituted analogs may not replicate these steric effects.
Fully saturated tetrahydro ring differs in stability and reactivity from unsaturated dihydro or aromatic 1,3-oxazines; ring oxidation state influences synthetic compatibility.
1,3-Oxazine isomer has distinct electronic distribution compared to 1,2- or 1,4-oxazine; heteroatom positioning alters reactivity and hydrogen-bonding capacity.

Quantitative Differentiation Evidence


Polymer Backbone Flexibility: 2-Oxazine vs. 2-Oxazoline

Polymers derived from six-membered 2-oxazine monomers (the scaffold of tetrahydro-5,6-dimethyl-2H-1,3-oxazine) exhibit a glass transition temperature (Tg) approximately 30–40 °C lower than polymers derived from the analogous five-membered 2-oxazoline monomers [1]. This difference arises from the additional methylene group in the oxazine backbone, which increases chain flexibility. While this comparison is at the polymer level, the differential physical properties originate directly from the monomeric scaffold structure.

Polymer Tg comparison
Class-level inference
POz exhibit ~30–40°C lower Tg than POx derived from 2-oxazolines.
Informs monomer selection for polymer backbones requiring enhanced flexibility.
Validate Tg at target composition and molecular weight.
polymer chemistry biomaterials ring-opening polymerization

Conformational Stability: Saturated vs. Unsaturated Analogs

The fully saturated tetrahydro-1,3-oxazine ring system (as in CAS 51673-86-0) adopts a non-planar chair conformation to minimize angular and torsional strain, analogous to cyclohexane . In contrast, unsaturated dihydro-1,3-oxazine analogs possess partial double-bond character that restricts conformational freedom and alters ring geometry. Additionally, the saturated system exhibits nitrogen inversion dynamics that are modulated by the 5,6-dimethyl substitution pattern, introducing stereochemical complexity absent in planar aromatic 1,3-oxazines .

Conformational profile
Class-level inference
Saturated ring adopts chair conformation with nitrogen inversion; unsaturated/aromatic analogs restrict flexibility.
Conformational differences influence molecular recognition and scaffold design.
conformational analysis heterocyclic chemistry structural biology

Structural Isomer Differentiation: 1,3- vs. 1,2- vs. 1,4-Oxazine

The 1,3-oxazine scaffold (oxygen at position 1, nitrogen at position 3) represents one of three distinct constitutional isomers of the oxazine family. Each isomer—1,2-oxazine, 1,3-oxazine, and 1,4-oxazine—exhibits unique electronic distribution, ring strain, and reactivity patterns due to the relative positioning of the oxygen and nitrogen heteroatoms [1]. The 1,3-oxazine arrangement places the heteroatoms in a 1,3-relationship, creating a six-membered ring with a specific spatial distribution of lone pair electrons that influences nucleophilicity, basicity, and hydrogen-bonding capacity in ways distinct from the 1,2- and 1,4-isomers .

Isomer electronic landscape
Class-level inference
1,3-Oxazine places O and N at 1,3-positions, creating distinct electronic environment from 1,2- and 1,4-isomers.
Isomer-specific properties guide heterocyclic scaffold selection for synthetic methodology.
heterocyclic synthesis scaffold selection medicinal chemistry

Validated Application Scenarios


Poly(2-oxazine) Biomaterials Intermediate

Based on class-level polymer property data [1], tetrahydro-1,3-oxazine scaffolds serve as monomer precursors for poly(2-oxazine)s (POz). These polymers exhibit glass transition temperatures approximately 30–40 °C lower than equivalent poly(2-oxazoline)s due to the additional methylene unit in the oxazine backbone, offering enhanced flexibility for biomedical material applications where tunable mechanical properties are critical. The 5,6-dimethyl substitution pattern provides additional steric modulation of the polymer backbone properties.

Conformationally Defined Scaffold for SAR Studies

The saturated tetrahydro-1,3-oxazine ring system adopts a well-defined chair conformation with predictable nitrogen inversion dynamics [1]. This conformational predictability, combined with the steric constraints introduced by the 5,6-dimethyl substitution, makes CAS 51673-86-0 suitable as a conformationally biased scaffold for medicinal chemistry campaigns where three-dimensional molecular shape influences target binding. The compound offers a distinct conformational profile compared to planar aromatic oxazines or conformationally restricted dihydro analogs .

1,3-Oxazine Reference for Methodology Development

As a representative 1,3-oxazine constitutional isomer [1], this compound serves as a reference scaffold for developing synthetic methodologies applicable to the broader 1,3-oxazine class. The 1,3-positioning of oxygen and nitrogen heteroatoms creates a unique electronic environment distinct from 1,2- and 1,4-oxazine isomers, making this compound useful for studies investigating heteroatom positional effects on reactivity, regioselectivity, and catalytic transformations .

Application
Selection Property
Validation Focus
Poly(2-oxazine) biomaterials
Monomer scaffold flexibility
Polymer Tg and backbone mobility tuning
Conformation-dependent SAR
Saturated chair conformation
3D molecular shape and target binding studies
1,3-Oxazine methodology
Heteroatom positioning (O1,N3)
Isomer-specific reactivity and selectivity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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